molecular formula C15H22N2O6 B1208106 Solusprin CAS No. 37933-78-1

Solusprin

Cat. No.: B1208106
CAS No.: 37933-78-1
M. Wt: 326.34 g/mol
InChI Key: JJBCTCGUOQYZHK-ZSCHJXSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Solusprin is a pharmaceutical compound primarily composed of acetylsalicylic acid, commonly known as aspirin. It is widely used for its analgesic, anti-inflammatory, and antipyretic properties. This compound is effective in relieving pain, reducing fever, and mitigating inflammation. It also plays a crucial role in inhibiting platelet aggregation, making it valuable in preventing cardiovascular events such as myocardial infarction and stroke .

Mechanism of Action

Target of Action

Solusprin, also known as aspirin, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins , which are key players in inflammation, pain, and fever .

Mode of Action

This compound inhibits the activity of COX enzymes, thereby disrupting the metabolism of arachidonic acid, a precursor of prostaglandins . This inhibition leads to a decrease in the production of prostaglandins, effectively reducing inflammation, pain, and fever . Additionally, this compound suppresses the synthesis of thromboxane A2 in platelets, reducing platelet aggregation and thrombus formation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, this compound disrupts the conversion of arachidonic acid into prostaglandins . This results in a decrease in prostaglandin levels, leading to reduced inflammation, pain, and fever .

Pharmacokinetics

When administered orally, this compound is rapidly absorbed mainly from the proximal small intestine and to a lesser extent from the stomach . The presence of food in the stomach significantly affects the absorption of this compound . It is metabolized in the liver by hydrolysis, forming salicylic acid, which is then conjugated with glycine or other compounds .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in inflammation, pain, and fever due to decreased prostaglandin production . It also reduces platelet aggregation, thereby decreasing the risk of thrombus formation . At higher doses, this compound can inhibit the synthesis of prothrombin in the liver and increase the prothrombin time .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetylsalicylic acid involves the esterification of salicylic acid with acetic anhydride. The reaction is typically catalyzed by an acid, such as sulfuric acid or phosphoric acid. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of acetylsalicylic acid follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Acetylsalicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Solusprin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Solusprin

This compound, due to its acetylsalicylic acid content, has a unique ability to inhibit platelet aggregation, making it particularly valuable in preventing cardiovascular events. This property distinguishes it from other NSAIDs like ibuprofen and naproxen, which do not have the same level of efficacy in reducing the risk of myocardial infarction and stroke .

Biological Activity

Solusprin, a compound derived from aspirin (acetylsalicylic acid), has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer effects. This article delves into the biological activity of this compound, presenting research findings, case studies, and relevant data tables to illustrate its pharmacological profile.

Overview of this compound

This compound is primarily recognized for its role as a nonsteroidal anti-inflammatory drug (NSAID) that combines aspirin with lysine, enhancing its solubility and absorption. This modification aims to reduce gastrointestinal side effects commonly associated with traditional aspirin formulations while maintaining its therapeutic efficacy.

The biological activity of this compound is largely attributed to the properties of aspirin, which exerts its effects through several mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Aspirin irreversibly inhibits COX-1 and COX-2 enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain.
  • Anticancer Properties : Recent studies have indicated that aspirin derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival .

Anticancer Activity

A significant focus has been placed on the anticancer potential of this compound. Research has demonstrated that aspirin derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance:

  • A study evaluating a series of aspirin-based compounds found that certain derivatives showed over 60% reduction in tumor volume in murine models when administered at specific concentrations .
  • The structure-activity relationship (SAR) analysis indicated that modifications in the molecular structure influenced the potency against human colon and pancreatic cancer cell lines. The para isomer exhibited 18- to 144-fold greater potency than conventional aspirin against multiple cancer types .

Case Study: Efficacy Against Colon Cancer

A notable case study involved the administration of this compound in a controlled setting where its effects on HT-29 human colon cancer cells were evaluated. The results indicated:

  • IC50 Value : The 24-hour IC50 for this compound was determined to be approximately 276 μM, demonstrating significant inhibitory effects on cell growth.
  • Mechanism : The compound induced apoptosis and suppressed cell proliferation, highlighting its potential as an effective anticancer agent .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests improved absorption compared to traditional aspirin formulations due to its solubilized form. Studies indicate that:

  • Absorption : Enhanced solubility leads to faster absorption rates, potentially resulting in quicker onset of action.
  • Safety : Clinical evaluations have shown that this compound maintains a favorable safety profile with limited gastrointestinal toxicity compared to standard aspirin doses .

Comparative Efficacy Table

CompoundCancer TypeIC50 (μM)Tumor Volume Reduction (%)Mechanism of Action
This compoundColon (HT-29)276>60Induction of apoptosis
AspirinVarious>500VariableCOX inhibition
PhosphoaspirinPancreaticNot Specified18-144 fold greater potency than ASACOX inhibition; apoptosis induction

Properties

IUPAC Name

2-acetyloxybenzoic acid;(2S)-2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4.C6H14N2O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4-2-1-3-5(8)6(9)10/h2-5H,1H3,(H,11,12);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBCTCGUOQYZHK-ZSCHJXSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30958944
Record name 2-(Acetyloxy)benzoic acid--lysine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30958944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37933-78-1
Record name L-Lysine acetylsalicylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37933-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylsalicylic acid lysinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037933781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Acetyloxy)benzoic acid--lysine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30958944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-lysine o-acetoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.822
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ASPIRIN LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAN4V337CI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Solusprin
Reactant of Route 2
Solusprin
Reactant of Route 3
Solusprin
Reactant of Route 4
Solusprin
Reactant of Route 5
Solusprin
Reactant of Route 6
Solusprin
Customer
Q & A

A: Both provided abstracts [, ] focus on the clinical study of Solusprin (lysine acetylsalicylate) in the context of treating rheumatic diseases. They do not delve into the detailed chemical properties, mechanisms, or other aspects you listed.

A: Unfortunately, no. The abstracts [, ] mention "clinical study" but do not provide any results or conclusions about this compound's effectiveness in treating rheumatic diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.